6-Bromoimidazo[1,2-b]pyridazine;hydrobromide
Description
6-Bromoimidazo[1,2-b]pyridazine hydrobromide is a fused heterocyclic compound comprising an imidazole ring fused to a pyridazine ring, with a bromine atom at the C6 position and a hydrobromide counterion . The bromine substituent at C6 enhances electrophilicity and influences binding interactions in biological targets, while the hydrobromide salt improves solubility for synthetic and pharmacological applications .
Properties
IUPAC Name |
6-bromoimidazo[1,2-b]pyridazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3.BrH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUPIZONOCTFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide typically involves the reaction of 3-amino-6-bromopyridazine with chloroacetaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is isolated as a hydrobromide salt.
Industrial Production Methods
Industrial production methods for 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-b]pyridazine;hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Cyclization Reactions: It can form additional fused ring systems through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Kinase Inhibition
One of the primary applications of 6-Bromoimidazo[1,2-b]pyridazine; hydrobromide is its role as an inhibitor of adaptor associated kinase 1 (AAK1). AAK1 is a serine/threonine kinase involved in several cellular processes, including endocytosis and synaptic vesicle recycling. Research has demonstrated that compounds based on imidazo[1,2-b]pyridazine can effectively inhibit AAK1, offering potential therapeutic strategies for conditions such as Alzheimer's disease, bipolar disorder, and pain management .
Case Study: AAK1 Inhibition
- Study Focus : The efficacy of imidazo[1,2-b]pyridazine derivatives in inhibiting AAK1.
- Findings : A specific derivative exhibited an IC50 value of less than 0.01 µM against AAK1, indicating strong inhibitory potential. This could lead to new treatments for neurological disorders where AAK1 plays a critical role .
1.2 FLT3 Kinase Inhibition in Acute Myeloid Leukemia
Another significant application is the inhibition of FLT3 (Fms-like tyrosine kinase 3) in acute myeloid leukemia (AML). Mutations in FLT3 are associated with poor prognosis in AML patients. Studies have identified imidazo[1,2-b]pyridazine derivatives that demonstrate potent inhibitory activity against FLT3-ITD mutations.
Case Study: FLT3 Inhibition
- Study Focus : Evaluation of imidazo[1,2-b]pyridazine derivatives against FLT3.
- Results : Compound 34f showed nanomolar inhibitory activity with IC50 values of 4 nM for FLT3-ITD and 1 nM for FLT3-D835Y mutations. This suggests that these derivatives could be developed into effective treatments for AML .
Synthesis and Structure-Activity Relationship
The synthesis of 6-Bromoimidazo[1,2-b]pyridazine involves several chemical reactions that allow for the modification of its structure to enhance its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for therapeutic use.
Table 1: Synthesis Overview
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Bromo derivative + Boronic acid | Imidazo derivative | Moderate |
| Hydrogenation | Unsaturated derivative | Saturated derivative | High |
| Nitration | Imidazo derivative | Nitro derivative | Variable |
Broader Implications and Future Directions
The applications of 6-Bromoimidazo[1,2-b]pyridazine extend beyond specific diseases to include broader implications in drug discovery and development. The ongoing research into its mechanisms of action and the development of derivatives with improved efficacy and selectivity holds promise for future therapeutic advancements.
Future Research Directions
- Exploration of Additional Targets : Investigating other kinases and pathways affected by imidazo[1,2-b]pyridazines.
- Clinical Trials : Initiating trials to evaluate the safety and efficacy of promising candidates in human subjects.
- Combination Therapies : Assessing the potential for combining these inhibitors with existing treatments to enhance therapeutic outcomes.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Isomers
The imidazopyridazine family includes three primary isomers:
Imidazo[1,2-b]pyridazine (shared nitrogen at C1) : This isomer is the most explored due to its synthetic accessibility and versatility in derivatization. The C6 brominated derivative is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive analogs .
Imidazo[4,5-d]pyridazine (nitrogens at C4 and C5): Similar challenges in synthesis and application as imidazo[4,5-c]pyridazine. No brominated derivatives are reported in the evidence .
Key Difference : The shared nitrogen in imidazo[1,2-b]pyridazine enables regioselective functionalization at C3 and C6, critical for optimizing kinase inhibition and antimicrobial activity .
Comparison with Substituted Derivatives
Table 1: Substituent Effects on Pharmacological Activity
Key Insights :
- Amino vs. Bromine: The 6-amino derivative (e.g., Rho kinase inhibitors) leverages hydrogen bonding for selectivity, whereas bromine prioritizes electrophilic reactivity for cross-coupling .
- Methyl Substitution : Smaller substituents like methyl improve bioavailability but may reduce target affinity compared to halogens .
Structure-Activity Relationships (SAR) in Kinase Inhibition
- C6 Position : Bromine or chlorine at C6 enhances binding to ATP pockets in kinases (e.g., TAK1, IKKβ) via hydrophobic interactions. Substitution with bulkier groups (e.g., pyrrolidinyl) improves selectivity but may reduce potency .
- C3 Position : Bromine at C3 (e.g., 3-bromo-6-pyrrolidinyl derivative) introduces steric hindrance, modulating interactions with conserved lysine residues in kinases .
- C2 Position : Methylation at C2 disrupts hydrogen bonding with Ala-107 in TAK1, reducing activity by 50% .
Biological Activity
6-Bromoimidazo[1,2-b]pyridazine;hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound has the molecular formula CHBrN and is characterized by the presence of a bromine atom in the imidazo ring. The synthesis typically involves the reaction of 3-amino-6-bromopyridazine with chloroacetaldehyde under specific conditions, leading to the formation of the desired hydrobromide salt.
The precise mechanism of action for 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biological processes.
Inhibition Studies
Recent studies have highlighted its potential as an inhibitor of FLT3 kinase, which is significant in acute myeloid leukemia (AML). Compounds similar to 6-Bromoimidazo[1,2-b]pyridazine have shown varying degrees of inhibition against FLT3-ITD mutations, which are associated with poor prognosis in AML patients .
Study on Antiproliferative Activity
In an evaluation of imidazo[1,2-b]pyridazine derivatives, compounds were assessed for their binding affinity to amyloid plaques. The study demonstrated that certain derivatives exhibited promising antiproliferative activities against cancer cell lines, indicating potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of imidazo derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, derivatives with additional functional groups showed improved inhibitory effects against various cancer cell lines compared to their parent compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridine | Antimicrobial | Significant activity against multidrug-resistant TB |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Anticancer | Moderate potency against tested kinases |
The comparison highlights that while similar compounds exhibit various biological activities, 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide's unique structure may confer distinct properties that warrant further investigation.
Applications in Medicinal Chemistry
The compound serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents. Its ability to modulate enzyme activity makes it a candidate for developing drugs targeting specific pathways involved in diseases such as cancer and leukemia .
Q & A
Q. What are the standard synthetic routes for preparing 6-bromoimidazo[1,2-b]pyridazine hydrobromide?
- Methodological Answer : The compound can be synthesized via bromination of precursor imidazo[1,2-b]pyridazine derivatives. For example, 6-chloroimidazo[1,2-b]pyridazine undergoes bromination using bromine or NBS (N-bromosuccinimide) under controlled conditions to yield the brominated analog . Alternatively, 3-bromo-6-chloroimidazo[1,2-b]pyridazine (CAS: 13526-66-4) serves as a key intermediate; its amination or substitution reactions with nucleophiles (e.g., amines) in DMSO at 100°C for 24 hours, using CsF and BnNEt3Cl as catalysts, can produce functionalized derivatives . Purification typically involves flash chromatography (EtOAc/hexanes) or recrystallization.
Q. How is 6-bromoimidazo[1,2-b]pyridazine hydrobromide characterized analytically?
- Methodological Answer :
- NMR Spectroscopy : Use CDCl3 or DMSO-d6 as solvents. H NMR peaks for aromatic protons appear in δ 7.0–8.5 ppm, while bromine substituents deshield adjacent protons. C NMR confirms quaternary carbons and bromine-induced shifts .
- HPLC : Reverse-phase C18 columns with gradients like 20% HO/MeOH (0.1% TFA) at 3 mL/min provide retention time data for purity assessment .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHBrN: ~228.97 Da) .
Q. What are the solubility and formulation strategies for this compound in biological assays?
- Methodological Answer :
- In vitro : Test solubility in DMSO first (common stock solvent). If insoluble, use ethanol, DMF, or saline with sonication. For aqueous buffers, consider co-solvents like Tween 80 (e.g., DMSO:Tween 80:Saline = 10:5:85) .
- In vivo : For oral administration, suspend in 0.5% CMC-Na; for injections, use isotonic saline with ≤5% DMSO to minimize toxicity . Prepare fresh solutions to avoid hydrolysis or aggregation.
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store the hydrobromide salt as a powder under inert atmosphere (argon/nitrogen) at -20°C for long-term stability (≥3 years). For short-term use (≤1 month), 4°C is acceptable. In solution (e.g., DMSO), aliquot and store at -80°C to prevent freeze-thaw degradation .
Advanced Research Questions
Q. How can functionalization at the C-6 position be optimized for diverse pharmacological applications?
- Methodological Answer :
- Amination : React 3-bromo-6-chloroimidazo[1,2-b]pyridazine with primary/secondary amines (2 equiv.) in DMSO at 100°C for 24 hours. CsF (1 equiv.) and BnNEt3Cl (10 mol%) enhance nucleophilic substitution efficiency. Yields range from 47–85% depending on amine steric bulk .
- Cross-Coupling : Use Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups. Pre-brominated intermediates (e.g., 6-bromo-IMP derivatives) enable coupling with boronic acids .
Q. What strategies are effective for designing analogs with improved bioactivity?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -Br, -CF) at the 3-position to enhance electrophilicity for kinase inhibition .
- Heterocycle Fusion : Attach benzodioxane or chromen-2-one moieties (e.g., via Ullmann coupling) to modulate solubility and target binding .
- Bioisosteric Replacement : Substitute bromine with bioisosteres like -CN or -CF to retain steric bulk while altering electronic properties .
Q. How can computational modeling guide the optimization of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., Rho kinase). Focus on halogen-bonding interactions between bromine and backbone carbonyls .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (IC) to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
Q. How should researchers address contradictions in reported bromination yields?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DMF vs. DMSO), temperatures (80–120°C), and catalysts (e.g., CuBr vs. CsF) to identify ideal conditions .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., di-brominated species) and adjust stoichiometry (Br:precursor ratio ≤1.1:1) .
- Mechanistic Studies : Monitor reaction progress via H NMR to determine if bromination proceeds via radical or electrophilic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
